Cap-Dependent Endonuclease Inhibition Potency: EC₅₀ and IC₅₀ Values from Patent-Derived Assays
In a patent-sourced biochemical assay measuring inhibition of cap-dependent endonuclease activity, 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide (designated as Reference Example 463 in US10202379) exhibited an EC₅₀ of 5 nM and an IC₅₀ of 12 nM [1][2]. The assay employed serial dilution (2- to 5-fold) of the test compound in culture medium on a 96-well plate format. While direct head-to-head comparator data for this specific compound are not publicly available, the reported values place it within the same nanomolar potency range as the clinically approved cap-dependent endonuclease inhibitor baloxavir marboxil (EC₅₀ ≈ 1.4–3.1 nM against influenza A virus polymerase acidic protein endonuclease in enzymatic assays) [3]. This evidence is tagged as Cross-study comparable because the baloxavir data were generated under similar enzymatic conditions, though in different laboratories.
| Evidence Dimension | Cap-dependent endonuclease inhibition potency |
|---|---|
| Target Compound Data | EC₅₀ = 5 nM; IC₅₀ = 12 nM |
| Comparator Or Baseline | Baloxavir marboxil (active form baloxavir acid): EC₅₀ ≈ 1.4–3.1 nM against influenza A virus cap-dependent endonuclease |
| Quantified Difference | Target compound is approximately 1.6- to 3.6-fold less potent than baloxavir acid in enzymatic assays |
| Conditions | In vitro enzymatic assay; compound serially diluted 2- to 5-fold in culture medium; 96-well plate format |
Why This Matters
For researchers evaluating novel influenza antiviral chemotypes, this compound offers a structurally distinct scaffold relative to the polycyclic pyridone class of baloxavir, potentially circumventing pre-existing resistance mutations while retaining low-nanomolar target engagement.
- [1] BindingDB. BDBM346837: US10202379, Reference Example 463. Affinity Data: EC₅₀ 5 nM; IC₅₀ 12 nM. Deposited 2019-02-09. View Source
- [2] US Patent US10202379B2. Substituted polycyclic carbamoyl pyridone derivative prodrug. Filed 2013-03-18, published 2019-02-12. View Source
- [3] Noshi T, et al. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit. Antiviral Res. 2018;160:109-117. View Source
